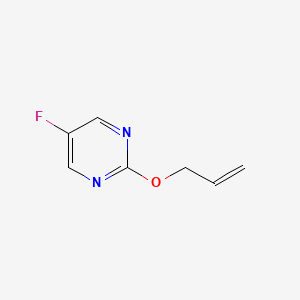

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is a type of fluorinated pyrimidine . Fluorinated pyrimidines are a class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used in the treatment of cancer .

Synthesis Analysis

The synthesis of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The incorporation of radioactive and stable isotopes can be used to study its metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is similar to that of other fluorinated pyrimidines. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .Chemical Reactions Analysis

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions. For instance, it can be oxidized by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water through a proton-coupled electron transfer (PCET) mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine are influenced by the presence of the fluorine atom. Fluorine’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to these properties .作用機序

Target of Action

The primary target of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, a fluorinated pyrimidine, is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in the DNA replication process .

Mode of Action

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine interferes with DNA synthesis by inhibiting the action of TS . The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which binds to TS and forms a covalently bound ternary complex . This binding inhibits the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of TS by 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine affects the DNA synthesis pathway . By preventing the conversion of dUMP to dTMP, the compound disrupts the balance of nucleotides necessary for DNA replication . This disruption can lead to DNA damage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine involves its metabolism to the active form FdUMP . This transformation is crucial for the compound’s ability to inhibit TS and disrupt DNA synthesis .

Result of Action

The result of the action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is the inhibition of DNA synthesis, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of cancer, as it can selectively kill rapidly dividing cancer cells .

Action Environment

The action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the rate of uptake of the compound by cells, which can vary depending on the specific type of cell . Additionally, the stability of the compound can be influenced by factors such as pH and temperature . .

Safety and Hazards

将来の方向性

The future of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine lies in the development of more precise uses of fluorinated pyrimidines for cancer treatment in the era of personalized medicine . Further development of immunotherapy and combination with DNA analog drugs involving 5-FU has the potential to become a highly effective therapy .

特性

IUPAC Name |

5-fluoro-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEHRGCTZYCCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)

![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)